3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
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Overview
Description
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is a complex organic compound characterized by a cyclopropyl group attached to a pyrrole ring, which is further substituted with dimethyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine
- 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
Uniqueness
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H14N2O/c1-8-7-11(12(15)5-6-13)9(2)14(8)10-3-4-10/h7,10H,3-5H2,1-2H3 |
InChI Key |
QFHVZSZZTCRHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)CC#N |
Origin of Product |
United States |
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